molecular formula C28H23NO4 B4049641 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate

Cat. No.: B4049641
M. Wt: 437.5 g/mol
InChI Key: PDEMYLGAPLJZEH-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.16270821 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structure and Hydrogen Bonding

Research on isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, including compounds related to 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate, highlights the importance of C-H...X (X = O and pi) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions in directing supramolecular structures. The studies demonstrate how the position of acetoxy substitution and the torsion angles between different rings influence molecular packing and interactions, forming chains of centrosymmetric dimers and interlinked chains. These findings are crucial for understanding molecular self-assembly and designing materials with desired physical properties (Trujillo-Ferrara et al., 2006).

Anticancer and Antioxidant Properties

Another study explores the synthesis and biological evaluation of novel series of compounds, including analogs of this compound, for their anti-inflammatory, antioxidant, and antimicrobial activities. This research demonstrates the potential therapeutic applications of these compounds, highlighting their promise in drug discovery, especially in developing treatments for conditions requiring anti-inflammatory and antioxidant properties (Bandgar et al., 2009).

Synthesis and Molecular Modeling

The design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety, resembling the core structure of this compound, have been investigated for their anticancer activities. This research includes density functional theory (DFT) calculations to analyze electronic and geometric characteristics, demonstrating a methodological approach to understanding and enhancing the anticancer activity of synthesized compounds (Awad et al., 2018).

Modified-Release Dosage Forms

A study on stereolithographic (SLA) 3D printing of oral modified-release dosage forms examines the use of photo-initiators and monomers for fabricating drug-loaded tablets with specific extended-release profiles. Although not directly mentioning this compound, the methodology can potentially be applied to create dosage forms for related compounds, showcasing the intersection of pharmaceutical sciences and advanced manufacturing technologies (Wang et al., 2016).

Properties

IUPAC Name

[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-26-23-13-7-8-14-24(23)27(31)29(26)21-15-17-22(18-16-21)33-28(32)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,15-18,23-25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEMYLGAPLJZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate
Reactant of Route 4
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate
Reactant of Route 5
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate
Reactant of Route 6
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.